HS-173

PI3Kα inhibition Kinase assay Drug discovery

PI3Kα inhibitor heterogeneity compromises experimental reproducibility-substituting HS-173 without validation risks divergent cell cycle arrest patterns, altered chemosensitization, and variable MDR transporter susceptibility. HS-173 (CAS 1276110-06-5) is a validated ATP-competitive PI3Kα inhibitor (IC50 0.8 nM) with unique dual-pathway modulation (PI3K/AKT/mTOR + TGF-β/Smad2/3) not consistently observed across the class. • Induces G2/M arrest (0.1-10 μM); validated radiosensitizer via ATM/DNA-PKcs inhibition. • Characterized ABCB1/ABCG2 substrate for MDR efflux mechanistic studies. • Antifibrotic activity confirmed in HSC lines and CCl4-induced murine liver fibrosis models. Identity-verified batches ensure target engagement fidelity.

Molecular Formula C21H18N4O4S
Molecular Weight 422.5 g/mol
CAS No. 1276110-06-5
Cat. No. B612030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-173
CAS1276110-06-5
SynonymsHS173;  HS 173;  HS-173.
Molecular FormulaC21H18N4O4S
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3
InChIKeySEKOTFCHZNXZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
Solubilitysoluble in DMSO, not soluble in water.
Storage0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HS-173 (CAS 1276110-06-5) Procurement Guide: A Selective PI3Kα Inhibitor for Preclinical Oncology and Fibrosis Research


HS-173 is an imidazopyridine-based small molecule that functions as a potent, ATP-competitive inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα) with an IC50 value of 0.8 nM in cell-free kinase assays [1]. The compound exhibits antiproliferative activity across multiple cancer cell lines, induces G2/M phase cell cycle arrest and apoptosis, and suppresses VEGF-induced angiogenesis . Beyond oncology applications, HS-173 has demonstrated antifibrotic activity in hepatic stellate cells and in murine models of carbon tetrachloride-induced liver fibrosis through blockade of the PI3K/Akt signaling axis [2]. HS-173 remains a preclinical research tool with no reported clinical trial data to date .

Why HS-173 Cannot Be Readily Substituted with Other PI3Kα Inhibitors in Preclinical Research


PI3Kα inhibitors exhibit substantial heterogeneity in isoform selectivity profiles, potency ranges, and functional consequences on downstream signaling networks [1]. Substituting HS-173 with another PI3Kα inhibitor without validation may compromise experimental reproducibility due to divergent effects on cell cycle arrest patterns, differential chemosensitization and radiosensitization capacity, and variable susceptibility to multidrug resistance efflux transporters such as ABCB1 and ABCG2 [2]. Furthermore, HS-173 uniquely engages both PI3K/AKT/mTOR and Smad2/3 signaling pathways to suppress epithelial-mesenchymal transition (EMT) and metastasis, a dual-modulatory feature not consistently observed across all PI3Kα inhibitors [3]. These compound-specific characteristics underscore the necessity of verifying batch identity and purity when procuring HS-173 for reproducible research outcomes.

Quantitative Differentiation Evidence: HS-173 vs. Alternative PI3Kα Inhibitors


Enzymatic Potency: HS-173 vs. FDA-Approved Alpelisib (BYL719) and Clinical Candidate Taselisib

HS-173 demonstrates potent PI3Kα inhibition with an IC50 of 0.8 nM in cell-free kinase assays, which positions it intermediate in potency relative to clinical benchmarks . Taselisib (GDC-0032), a next-generation β-sparing PI3K inhibitor, shows higher potency with a PI3Kα IC50 of 0.29 nM, while FDA-approved Alpelisib (BYL719) exhibits lower potency with an IC50 of approximately 5 nM . This potency gradient informs dose selection in preclinical studies where achieving target engagement without off-target effects is critical.

PI3Kα inhibition Kinase assay Drug discovery

Antiproliferative Efficacy: Cell Line-Specific IC50 Comparison Across Breast Cancer Models

HS-173 exhibits differential antiproliferative potency across breast cancer cell lines, with IC50 values of 0.6 μM in T47D cells, 1.5 μM in SK-BR3 cells, and 7.8 μM in MCF7 cells after 48-hour treatment . This cell line-dependent variation provides a defined activity profile that contrasts with pan-PI3K inhibitors such as LY294002, which shows a PI3Kα IC50 of 0.5 μM (500 nM) but lacks the α-isoform selectivity of HS-173 [1]. The cell-specific response pattern of HS-173 enables researchers to benchmark sensitivity across breast cancer subtypes and PI3K pathway mutational contexts.

Breast cancer Cell viability MTT assay

Radiosensitization and Chemosensitization: HS-173 Demonstrates Synergistic Effects in Head and Neck Squamous Cell Carcinoma

HS-173 exhibits synergistic chemosensitization when combined with cisplatin in HNSCC cell lines and demonstrates radiosensitizing effects in clonogenic survival assays using CAL27 and FaDu cells at radiation doses of 2, 4, 6, and 8 Gy [1]. This functional property distinguishes HS-173 from PI3Kα inhibitors that have not been characterized for radiosensitization activity. In pancreatic cancer models, HS-173 significantly attenuates radiation-induced DNA damage repair by inhibiting ATM and DNA-PKcs, resulting in sustained DNA double-strand breaks and enhanced tumor growth delay in xenograft models [2].

Radiosensitization HNSCC Combination therapy

Metastasis Suppression: Dual Inhibition of PI3K/AKT/mTOR and Smad2/3 Pathways

HS-173 uniquely suppresses epithelial-mesenchymal transition (EMT) and metastasis through dual inhibition of the PI3K/AKT/mTOR and Smad2/3 signaling pathways in pancreatic cancer models [1]. In orthotopic mouse models, HS-173 at 10 mg/kg i.p. significantly inhibited metastatic dissemination of primary tumors to liver and lung without observable drug toxicity [1]. This dual-pathway engagement contrasts with PI3Kα-selective inhibitors such as Alpelisib, which primarily target the PI3K/AKT/mTOR axis without documented Smad2/3 modulation. Western blot analysis confirmed decreased p-AKT and p-Smad2 levels in tumor tissues from HS-173-treated mice [1].

Metastasis EMT Pancreatic cancer

Resistance Profile: HS-173 Is a Substrate for ABCB1 and ABCG2 Multidrug Efflux Transporters

HS-173 is a demonstrated substrate for the multidrug efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP), which significantly reduce its intracellular accumulation and therapeutic efficacy in cancer cells overexpressing these transporters [1]. Overexpression of ABCB1 or ABCG2 reduced HS-173-induced G2/M arrest and apoptosis; importantly, this resistance could be reversed by co-administration of efflux pump inhibitors [1]. This defined resistance mechanism provides a known variable for experimental design, distinguishing HS-173 from PI3Kα inhibitors with different efflux transporter susceptibility profiles (e.g., certain clinical candidates engineered to evade ABCB1/ABCG2 recognition).

Drug resistance ABCB1 ABCG2 MDR

Antifibrotic Activity: HS-173 Demonstrates Efficacy in Hepatic Stellate Cells and In Vivo Fibrosis Models

HS-173 suppresses fibrotic responses in hepatic stellate cells (HSC-T6 and LX-2) by blocking PI3K/Akt signaling, reducing collagen type I expression and inducing G2/M arrest and apoptosis at approximately 5 μM [1]. In a murine model of carbon tetrachloride-induced liver fibrosis, oral administration of HS-173 at 10 mg/kg (6 days/week for 1 month) reduced the phosphorylation of Akt and p70S6 kinase, diminished expression of profibrotic mediators including fibronectin and vimentin, and weakened the severity of hepatic damage [1]. This antifibrotic application represents a distinct research niche not well-characterized for clinical-stage PI3Kα inhibitors such as Alpelisib or Taselisib.

Liver fibrosis Hepatic stellate cells Antifibrotic

Recommended Research Applications for HS-173 Based on Validated Preclinical Evidence


Radiosensitization Studies in Head and Neck and Pancreatic Cancer Models

HS-173 is a validated radiosensitizer for preclinical investigations combining PI3Kα inhibition with ionizing radiation. Researchers can apply HS-173 at concentrations sufficient to induce G2/M arrest (0.1-10 μM range) prior to radiation exposure (2-8 Gy) in HNSCC (SCC25, CAL27, FaDu) or pancreatic cancer cell lines. Evidence demonstrates that HS-173 enhances radiation-induced DNA damage by inhibiting ATM and DNA-PKcs, prolonging DNA double-strand break persistence and delaying tumor growth in xenograft models. This compound is suitable for mechanistic studies exploring PI3K pathway modulation of DNA damage repair and for evaluating combination radiotherapy regimens preclinically [1].

Metastasis and EMT Research in Advanced Cancer Models

HS-173 enables investigation of dual-pathway inhibition of PI3K/AKT/mTOR and TGF-β/Smad2/3 signaling in epithelial-mesenchymal transition (EMT) and metastasis. The compound reverses TGF-β-induced mesenchymal morphology, increases epithelial markers, and decreases mesenchymal markers in pancreatic cancer cells. In orthotopic and metastatic mouse models, HS-173 at 10 mg/kg i.p. (thrice weekly) suppresses primary tumor growth and inhibits dissemination to liver and lung without observable toxicity. This application is distinct from single-pathway PI3Kα inhibitors and supports research into signaling crosstalk in advanced malignancy [2].

Multidrug Resistance Mechanism Studies with ABC Transporter Substrate Control

HS-173 serves as a characterized substrate for ABCB1 (P-glycoprotein) and ABCG2 (BCRP) multidrug efflux transporters, making it a valuable tool for investigating transporter-mediated drug resistance in cancer. Researchers can use HS-173 as a positive control substrate to validate efflux transporter activity assays, screen for compounds that evade ABCB1/ABCG2 recognition, or evaluate efflux pump inhibitor combinations. The documented reduction in intracellular HS-173 accumulation and reversal of resistance by transporter inhibitors provides a defined experimental system for MDR mechanism studies [3].

Hepatic Fibrosis and Stellate Cell Biology Research

HS-173 is validated for antifibrotic research applications in hepatic stellate cell biology and liver fibrosis models. The compound suppresses HSC proliferation, induces G2/M arrest and apoptosis at approximately 5 μM, and reduces collagen type I synthesis and extracellular matrix component expression. In CCl4-induced murine fibrosis models, HS-173 administered orally at 10 mg/kg (6 days/week for 1 month) weakens hepatic damage severity and diminishes profibrotic mediator expression. This application addresses a research gap where other PI3Kα inhibitors have limited characterization in fibrotic disease contexts [4].

Technical Documentation Hub

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33 linked technical documents
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